6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride
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Overview
Description
6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride is a chemical compound that belongs to the class of thienopyrazines. Thienopyrazines are heterocyclic compounds that have shown significant potential in various scientific fields due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyrazine-based compounds typically involves the formation of the thieno[2,3-b]pyrazine core followed by functionalization. One common method is the direct arylation polymerization (DArP) technique, which involves the coupling of thieno[2,3-b]pyrazine units with various benzene-based donor units . This method is advantageous due to its high yield and the ability to produce high molecular weight polymers.
Industrial Production Methods
Industrial production of thieno[2,3-b]pyrazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]pyrazine: A related compound with similar structural features but different electronic properties.
Thienopyrroledione: Another thieno-based compound with distinct reactivity and applications.
Benzothiadiazole: A heterocyclic compound with similar applications in materials science and biology.
Uniqueness
6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride is unique due to its specific functional groups and electronic properties, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable for specialized applications in various scientific fields .
Properties
Molecular Formula |
C12H17Cl2N3S |
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Molecular Weight |
306.3 g/mol |
IUPAC Name |
6-(4-methylpiperidin-4-yl)thieno[2,3-b]pyrazine;dihydrochloride |
InChI |
InChI=1S/C12H15N3S.2ClH/c1-12(2-4-13-5-3-12)10-8-9-11(16-10)15-7-6-14-9;;/h6-8,13H,2-5H2,1H3;2*1H |
InChI Key |
CVTNEJNICJRCKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C2=CC3=NC=CN=C3S2.Cl.Cl |
Origin of Product |
United States |
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